N-cyclopentyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-Cyclopentyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core, a sulfanyl acetamide linkage, and substituents including a cyclopentyl group and a 2,4-dimethylphenyl moiety. While direct data on this compound are absent in the provided evidence, its structural analogs suggest synthesis via coupling reactions (e.g., diazonium salt coupling or nucleophilic substitution ). Based on similar compounds, its molecular weight is likely between 350–400 g/mol, with a melting point range of 150–250°C, influenced by substituent interactions .
Properties
IUPAC Name |
N-cyclopentyl-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-13-7-8-17(14(2)11-13)24-20(26)19-16(9-10-27-19)23-21(24)28-12-18(25)22-15-5-3-4-6-15/h7-11,15H,3-6,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDUPGKOKMNKGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Compound Overview
- Molecular Formula : C21H23N3O2S2
- Molecular Weight : 413.6 g/mol
- CAS Number : 1260920-34-0
This compound features a thienopyrimidine core , known for various biological activities, particularly in anticancer and antimicrobial applications. Its structure includes a cyclopentyl group and a sulfanylacetamide moiety, which may contribute to its pharmacological properties.
Anticancer Activity
Research indicates that this compound possesses notable anticancer properties:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MV4-11 (Leukemia) | 0.3 | Cell proliferation inhibition |
| MOLM13 (Leukemia) | 1.2 | Induction of apoptosis via ERK pathway |
| Caco-2 (Colorectal) | 39.8% viability | Cytotoxic effects observed |
These findings suggest that the compound may be effective in treating specific types of leukemia and potentially other cancers through its ability to inhibit cell growth and induce apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Methicillin-resistant S. aureus (MRSA) | < 1 µg/mL | Strong antibacterial effect |
| Vancomycin-resistant E. faecium | < 2 µg/mL | Effective against resistant strains |
These results highlight the potential of N-cyclopentyl derivatives in combating drug-resistant infections.
Case Studies
-
Screening for Anticancer Compounds :
A study conducted by Walid Fayad et al. focused on screening a library of compounds for anticancer activity using multicellular spheroids. N-cyclopentyl derivatives demonstrated significant cytotoxicity against selected cancer cell lines, indicating their potential for further development as anticancer agents . -
Antimicrobial Efficacy Research :
Research published in MDPI explored the synthesis and biological activity of novel thiazole derivatives but noted the significance of thienopyrimidine derivatives like N-cyclopentyl compounds in developing new antimicrobial therapies targeting resistant bacteria .
Comparison with Similar Compounds
Inferred properties for the target compound :
- ¹H-NMR : Aromatic protons (δ 7.0–8.0 ppm), cyclopentyl CH₂ (δ 1.5–2.5 ppm), and NH (δ ~10.3 ppm) .
- IR : C=O (1660–1680 cm⁻¹), S–S/C–N (1100–1250 cm⁻¹) .
Key Research Findings and Data Gaps
- Synthetic routes : Diazonium coupling () and nucleophilic substitution () are viable methods, but optimization for the cyclopentyl group is unexplored .
- Thermal stability : Higher melting points (e.g., 288°C for 13a in ) correlate with rigid aromatic systems, while alkyl substituents (e.g., cyclopentyl) may lower melting points .
- Contradictions: compounds (m.p. 134–178°C) vs. (m.p. 274–288°C) highlight how cyano groups increase rigidity and melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
